4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine
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Overview
Description
4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a boronic acid derivative that features a morpholine ring and a dioxaborolane group. This compound is significant in organic synthesis, particularly in carbon-carbon coupling reactions, due to its unique structure and reactivity.
Mechanism of Action
Target of Action
The primary targets of the compound “4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine” are currently unknown This compound is a complex molecule and its interaction with biological systems is not well-studied
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it would be possible to map out the downstream effects and impacted pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine typically involves a multi-step process. One common method includes the following steps:
Formation of the boronic ester: This is achieved by reacting 2,6-difluorophenylboronic acid with pinacol in the presence of a base such as potassium carbonate.
Introduction of the morpholine ring: The boronic ester is then reacted with morpholine under suitable conditions, often involving a palladium catalyst and a base like potassium phosphate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine undergoes various types of chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Coupling reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or potassium phosphate.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.
Material science: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is unique due to the presence of both a morpholine ring and a dioxaborolane group. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Properties
IUPAC Name |
4-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-9-12(18)14(13(19)10-11)20-5-7-21-8-6-20/h9-10H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHKMVVLQQJTIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N3CCOCC3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735075 |
Source
|
Record name | 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-69-0 |
Source
|
Record name | 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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